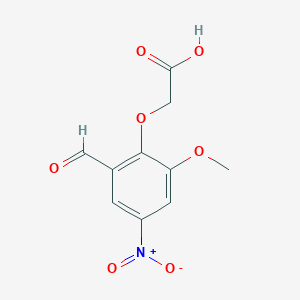

2-(2-Formyl-6-methoxy-4-nitrophenoxy)acetic acid

CAS No.: 25672-31-5

Cat. No.: VC2336596

Molecular Formula: C10H9NO7

Molecular Weight: 255.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 25672-31-5 |

|---|---|

| Molecular Formula | C10H9NO7 |

| Molecular Weight | 255.18 g/mol |

| IUPAC Name | 2-(2-formyl-6-methoxy-4-nitrophenoxy)acetic acid |

| Standard InChI | InChI=1S/C10H9NO7/c1-17-8-3-7(11(15)16)2-6(4-12)10(8)18-5-9(13)14/h2-4H,5H2,1H3,(H,13,14) |

| Standard InChI Key | OJPOLKGDNZXQPS-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC(=C1OCC(=O)O)C=O)[N+](=O)[O-] |

| Canonical SMILES | COC1=CC(=CC(=C1OCC(=O)O)C=O)[N+](=O)[O-] |

Introduction

Chemical Structure and Properties

Molecular Structure

2-(2-Formyl-6-methoxy-4-nitrophenoxy)acetic acid features multiple functional groups that contribute to its chemical reactivity and biological properties. The structure can be analyzed as follows:

-

A phenoxy core with three key substituents: a formyl group at position 2, a methoxy group at position 6, and a nitro group at position 4

-

An acetic acid moiety connected via an ether linkage

-

Multiple functional groups creating a unique electronic distribution across the molecule

The presence of both electron-withdrawing groups (nitro, formyl) and electron-donating groups (methoxy) creates an electronically diverse molecule with potential for various chemical interactions.

Physical and Chemical Properties

While specific experimental data on this compound is limited in the provided sources, its properties can be reasonably predicted based on its structural features:

Table 1: Predicted Physical Properties of 2-(2-Formyl-6-methoxy-4-nitrophenoxy)acetic acid

| Property | Predicted Value/Characteristic | Basis for Prediction |

|---|---|---|

| Appearance | Crystalline solid | Common for similar aromatic compounds |

| Solubility | Moderately soluble in polar organic solvents; limited water solubility | Presence of polar functional groups balanced with aromatic character |

| Melting Point | Likely >150°C | Based on similar nitro-substituted aromatic compounds |

| Stability | Sensitive to strong oxidizing/reducing agents | Presence of oxidizable formyl group and reducible nitro group |

| pKa | ~3.5-4.5 | Typical range for phenoxyacetic acids |

Reactivity Profile

The multiple functional groups in 2-(2-Formyl-6-methoxy-4-nitrophenoxy)acetic acid create diverse reactivity patterns:

-

Carboxylic Acid Moiety: Participates in typical carboxylic acid reactions including esterification, amidation, and salt formation

-

Formyl Group: Susceptible to oxidation, reduction, and nucleophilic addition reactions

-

Nitro Group: Can undergo reduction to form corresponding amines

-

Methoxy Group: Relatively stable but can be cleaved under specific conditions

-

Aromatic Ring: May undergo electrophilic aromatic substitution, though reactivity is influenced by existing substituents

Synthesis Methods

Optimization Considerations

For laboratory and industrial synthesis, several factors require optimization:

Table 2: Key Synthesis Optimization Parameters

| Parameter | Considerations | Impact on Synthesis |

|---|---|---|

| Temperature Control | Critical during nitration and formylation | Prevents side reactions and improves selectivity |

| Solvent Selection | Polar aprotic solvents often preferred for alkylation | Enhances nucleophilicity of phenoxide intermediates |

| Reaction Sequence | Order of introducing functional groups | Avoids incompatible reaction conditions |

| Purification Methods | Column chromatography, recrystallization | Removes structurally similar byproducts |

| Scale-up Factors | Heat transfer, mixing efficiency | Ensures consistent quality in larger batches |

Biological Activity

Structure-Activity Relationships

The biological activity of 2-(2-Formyl-6-methoxy-4-nitrophenoxy)acetic acid and its derivatives is likely influenced by specific structural features:

Table 3: Structure-Activity Relationship Factors

| Structural Feature | Potential Contribution to Activity |

|---|---|

| Nitro Group Position | Influences electronic distribution and target binding |

| Methoxy Group | May enhance membrane penetration and target interaction |

| Formyl Group | Provides hydrogen bond acceptor site for target binding |

| Acetic Acid Chain Length | Affects spatial arrangement and binding pocket fit |

Similar compounds with propanoic acid moieties instead of acetic acid (such as 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid) have shown antimicrobial and anti-inflammatory properties, suggesting the core nitrophenoxy structure contributes significantly to biological activity.

Research Applications

Methodological Applications in Research

Beyond direct pharmaceutical use, this compound may serve various research purposes:

-

Probe for Studying Bacterial Mechanisms: To investigate specific bacterial targets or pathways

-

Standard in Antimicrobial Screening: As a reference compound in assays evaluating new antimicrobial candidates

-

Chemical Biology Tool: To explore structure-activity relationships in protein-ligand interactions

Comparative Analysis

Relationship to Similar Compounds

2-(2-Formyl-6-methoxy-4-nitrophenoxy)acetic acid shares structural similarities with several compounds of research interest:

Table 4: Comparison with Structurally Related Compounds

| Compound | Structural Difference | Comparative Notes |

|---|---|---|

| 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid | Contains propanoic instead of acetic acid moiety | Has documented antimicrobial and anti-inflammatory activities |

| 2-(2-Methoxy-4-nitrophenoxy)acetic acid | Lacks the formyl group | Likely has different electronic distribution and hydrogen bonding capacity |

| 2-(4-Nitrophenoxy)acetic acid | Lacks both formyl and methoxy groups | Simpler structure with potentially different biological activity profile |

Advantages and Limitations

The unique structural features of 2-(2-Formyl-6-methoxy-4-nitrophenoxy)acetic acid confer both advantages and limitations:

Advantages:

-

Multiple functional groups provide diverse chemical handles for derivatization

-

Potential selective biological activity due to unique structural arrangement

-

Possibility for targeted modifications to enhance specific properties

Limitations:

-

Complex synthesis may present scale-up challenges

-

Multiple functional groups increase potential for side reactions

-

Formyl group susceptibility to oxidation may create stability concerns

Future Research Directions

Several promising research avenues for 2-(2-Formyl-6-methoxy-4-nitrophenoxy)acetic acid include:

-

Comprehensive antimicrobial spectrum characterization against diverse bacterial strains

-

Mechanistic studies to determine precise molecular targets and mode of action

-

Structural modification to enhance potency, selectivity, or pharmacokinetic properties

-

Investigation of potential synergistic effects with established antibiotics

-

Exploration of non-antimicrobial applications based on its diverse chemical functionality

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume